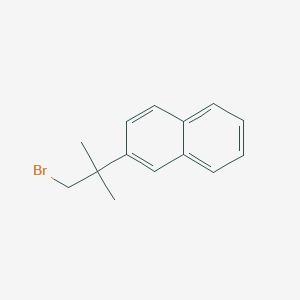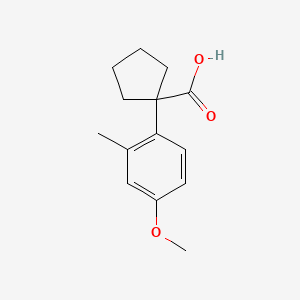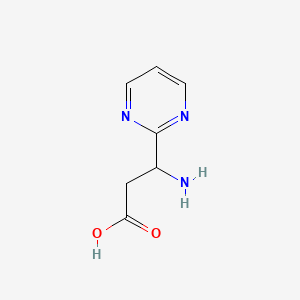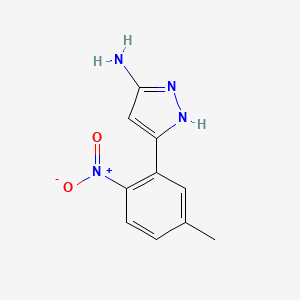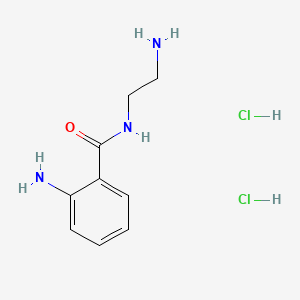![molecular formula C9H14ClN B13589620 4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride is a chemical compound with the molecular formula C9H13N and a molecular weight of 135.2062 g/mol This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride typically involves the reaction of 2-azabicyclo[2.2.2]octane with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the nitrogen atom and subsequent nucleophilic attack on the ethynylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated derivatives like ethyl-2-azabicyclo[2.2.2]octane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure allows for unique binding interactions with biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.2]octane: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Methyl-2-azabicyclo[2.2.2]octane: Contains a methyl group instead of an ethynyl group, leading to different chemical properties.
Uniqueness
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for diverse applications. The combination of the bicyclic structure and the ethynyl group provides a versatile scaffold for chemical synthesis and biological interactions .
Propriétés
Formule moléculaire |
C9H14ClN |
|---|---|
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
4-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9-5-3-8(4-6-9)10-7-9;/h1,8,10H,3-7H2;1H |
Clé InChI |
JBRPGGBXKZHDEN-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CCC(CC1)NC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


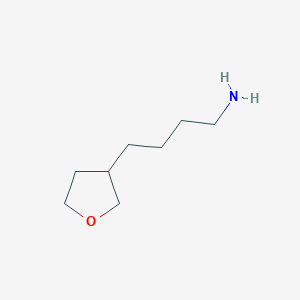


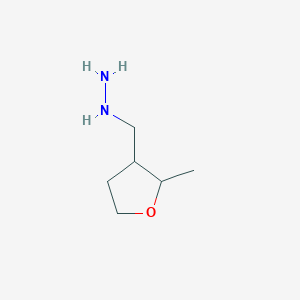

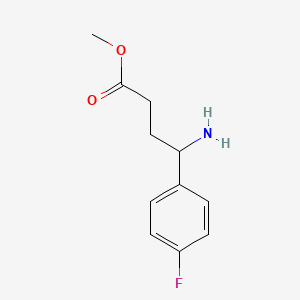
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
